molecular formula C19H19ClN4O4 B3010965 N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 321432-38-6

N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B3010965
CAS No.: 321432-38-6
M. Wt: 402.84
InChI Key: SLJGLAUYNRRNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a structurally complex molecule featuring two isoxazole rings. The first isoxazole ring (4-isoxazolecarboxamide) is substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The second isoxazole ring (4,5-dihydro-5-isoxazolyl) is linked via a methylene group to an allylamino carbonyl moiety.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[3-(prop-2-enylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-3-8-21-18(25)15-9-12(28-23-15)10-22-19(26)16-11(2)27-24-17(16)13-6-4-5-7-14(13)20/h3-7,12H,1,8-10H2,2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJGLAUYNRRNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes the available research findings regarding its biological activity, focusing on anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure

The compound features an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H16ClN3O3\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including this compound. The synthesis and evaluation of related isoxazole-carboxamide derivatives have shown promising results against several cancer cell lines.

Cytotoxicity Studies

A study investigated the cytotoxic effects of synthesized isoxazole derivatives against cervical (HeLa), liver (Hep3B), and breast (MCF-7) cancer cell lines. Notably, compounds similar to this compound exhibited significant activity:

CompoundCell LineIC50 (µg/mL)
2dHeLa15.48
2dHep3B23.00
2aMCF-739.80

Compounds 2d and 2e demonstrated the highest activity against Hep3B cells with IC50 values around 23 µg/mL, indicating strong cytotoxicity .

The mechanism behind the anticancer activity of isoxazole derivatives often involves the induction of apoptosis and inhibition of tumor growth through various pathways. The presence of the allylamino group in this compound may enhance its interaction with cellular targets involved in cell proliferation and survival.

Inhibition of Alpha-Fetoprotein

The tested compounds reduced the secretion of alpha-fetoprotein (AFP), a marker often associated with liver cancer. For instance, compound 2d decreased AFP levels to 1829.33 ± 65.91 ng/ml in treated Hep3B cells .

Antioxidant Activity

Antioxidant assays using the DPPH method revealed that certain isoxazole derivatives possess significant antioxidant properties. This activity is crucial for cancer prevention as it helps mitigate oxidative stress-related damage.

CompoundDPPH IC50 (µg/mL)
2d7.8 ± 1.21
Trolox2.75

The antioxidant capacity suggests that these compounds could protect normal cells from oxidative damage while targeting cancerous cells .

Case Studies and Applications

Several case studies have explored the therapeutic potential of isoxazole derivatives in clinical settings:

  • In vitro Studies : A series of experiments demonstrated that modifications to the isoxazole structure significantly influenced cytotoxicity against various cancer cell lines.
  • In vivo Research : Future studies are anticipated to further investigate the efficacy and safety profile of these compounds in animal models before progressing to human trials.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents/R-Groups Melting Point (°C) Key Spectral Data (NMR, MS)
Target Compound Bifunctional isoxazole 2-chlorophenyl, allylamino carbonyl Not reported Not available in evidence
11i Xanthen-one fused isoxazole 5-methoxy, 3,3-dimethyl 210–211 1H NMR (δ 1.35–6.90), MS: m/z 423
11j Xanthen-one fused isoxazole 7-nitro, 3,3-dimethyl 241–242 1H NMR (δ 1.40–8.20), MS: m/z 438
11k Xanthen-one fused isoxazole 3-(4-chlorophenyl) Not specified 13C NMR (δ 25–180), MS: m/z 489
11l Xanthen-one fused isoxazole 7-chloro, 3-(4-chlorophenyl) Not specified IR (ν 1650 cm⁻¹, C=O), MS: m/z 524
11m Xanthen-one fused isoxazole 7-bromo, 3-(4-chlorophenyl) Not specified MS: m/z 568 (M+)

Key Observations:

Substituent Effects: The target compound’s 2-chlorophenyl group differs from the 4-chlorophenyl substituents in 11k–11m. The allylamino carbonyl group in the target compound is absent in 11i–11m, which instead feature xanthen-one fused rings. This moiety could enhance hydrogen-bonding interactions, as allyl groups are known to participate in non-covalent interactions .

Thermal Stability :

  • Melting points for 11i (210–211°C) and 11j (241–242°C) suggest that nitro substituents (11j) increase thermal stability compared to methoxy groups (11i). The target compound’s melting point remains uncharacterized but may align with these trends if crystallinity is influenced by aromatic stacking.

Spectral Signatures :

  • The absence of experimental NMR/MS data for the target compound limits direct comparisons. However, the 4-isoxazolecarboxamide group likely produces distinct 13C NMR signals (e.g., carbonyl carbons at δ ~160–170 ppm), as seen in 11k–11m .

Functional Group Analysis

Allylamino Carbonyl vs. Amino Groups

The target compound’s allylamino carbonyl group contrasts with the 5-amino substituent in 11i–11m. This could make the target compound a stronger candidate for protease inhibition compared to the amino-substituted analogues .

Chlorophenyl Positional Isomerism

The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in 11k–11m may lead to divergent biological activities. For example, ortho-substituted aryl groups often exhibit reduced planarity, which can hinder π-π stacking interactions but improve membrane permeability in drug design .

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural parallels with 11i–11m suggest plausible avenues for further study:

  • Synthetic Routes: Multicomponent heterocyclizations (as in ) could be adapted to synthesize the target compound by incorporating allylamino carbonyl precursors.
  • Crystallography: Software like SHELXL and ORTEP-3 could aid in resolving its 3D structure, particularly to analyze hydrogen-bonding networks involving the allylamino group.
  • Bioactivity Screening : Given the antimicrobial and anti-inflammatory properties of isoxazole derivatives, the target compound should be evaluated for similar activities.

Limitations : The absence of empirical data (e.g., solubility, bioactivity) for the target compound necessitates caution in extrapolating findings from analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.